N-Formyl-L-phenylalanine
CAS No.: 13200-85-6
Cat. No.: VC21536850
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13200-85-6 |
|---|---|
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.2 g/mol |
| IUPAC Name | (2S)-2-formamido-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C10H11NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14)/t9-/m0/s1 |
| Standard InChI Key | NSTPXGARCQOSAU-VIFPVBQESA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)O)NC=O |
| SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC=O |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC=O |
Introduction
Chemical Characteristics and Structure
N-Formyl-L-phenylalanine represents a modified amino acid with specific chemical identifiers and physical properties that define its behavior in various environments and reactions.
Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.2 g/mol |
| CAS Registry Number | 13200-85-6 |
| MDL Number | MFCD00021030 |
The structural composition of N-Formyl-L-phenylalanine features a formyl group (CHO-) attached to the amino group of phenylalanine, maintaining the carboxylic acid group and the distinctive phenyl side chain that characterizes the parent amino acid . This formylation modifies the reactivity of the amino terminus while preserving the chirality at the alpha carbon.
Structural Comparison with Related Compounds
Understanding N-Formyl-L-phenylalanine in the context of related compounds provides valuable insights into its potential applications and biological significance.
Comparative Analysis
When examining N-Formyl-L-phenylalanine alongside related compounds, distinct structural relationships become apparent. For instance, N-Formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP) represents a more complex peptide containing the phenylalanine moiety at its C-terminus. This tripeptide serves as a synthetic analogue of chemotactic peptides derived from various bacteria .
Table 2: Comparison Between N-Formyl-L-phenylalanine and Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |
|---|---|---|---|---|
| N-Formyl-L-phenylalanine | C₁₀H₁₁NO₃ | 193.2 | 13200-85-6 | Single formylated amino acid |
| N-Formyl-L-methionyl-L-leucyl-L-phenylalanine | C₂₁H₃₁N₃O₅S | 437.55 | 59880-97-6 | Tripeptide with formyl group at N-terminus |
| N-formyl-alpha-L-aspartoyl-L-phenylalanine | - | - | - | Dipeptide with formyl group and aspartyl residue |
This comparative analysis highlights how N-Formyl-L-phenylalanine serves as a fundamental building block that can be incorporated into more complex peptide structures with specific biological activities .
Biological Significance
The biological relevance of N-Formyl-L-phenylalanine can be partially inferred from studies on related compounds, particularly N-formylated peptides that contain phenylalanine.
Synthesis Approaches
Understanding the synthesis of N-Formyl-L-phenylalanine is essential for its production and utilization in research and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume